molecular formula C19H26N2O7S2 B12205068 4-methoxy-N2,N4'-bis(2-methoxyethyl)-[1,1'-biphenyl]-2,4'-disulfonamide

4-methoxy-N2,N4'-bis(2-methoxyethyl)-[1,1'-biphenyl]-2,4'-disulfonamide

Cat. No.: B12205068
M. Wt: 458.6 g/mol
InChI Key: PMDPNGPMEVCNSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-methoxy-N2,N4’-bis(2-methoxyethyl)-[1,1’-biphenyl]-2,4’-disulfonamide is a complex organic compound with a biphenyl core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N2,N4’-bis(2-methoxyethyl)-[1,1’-biphenyl]-2,4’-disulfonamide typically involves multiple steps, including the formation of the biphenyl core and subsequent functionalization. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds between aryl halides and boronic acids . The reaction conditions often include a palladium catalyst, a base such as potassium carbonate, and a solvent like tetrahydrofuran (THF) or water .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability .

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N2,N4’-bis(2-methoxyethyl)-[1,1’-biphenyl]-2,4’-disulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction of the sulfonamide groups can produce amines .

Scientific Research Applications

4-methoxy-N2,N4’-bis(2-methoxyethyl)-[1,1’-biphenyl]-2,4’-disulfonamide has several applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-methoxy-N2,N4’-bis(2-methoxyethyl)-[1,1’-biphenyl]-2,4’-disulfonamide stands out due to its combination of methoxy and sulfonamide groups, which provide unique chemical properties and potential for diverse applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in research and industry .

Properties

Molecular Formula

C19H26N2O7S2

Molecular Weight

458.6 g/mol

IUPAC Name

5-methoxy-N-(2-methoxyethyl)-2-[4-(2-methoxyethylsulfamoyl)phenyl]benzenesulfonamide

InChI

InChI=1S/C19H26N2O7S2/c1-26-12-10-20-29(22,23)17-7-4-15(5-8-17)18-9-6-16(28-3)14-19(18)30(24,25)21-11-13-27-2/h4-9,14,20-21H,10-13H2,1-3H3

InChI Key

PMDPNGPMEVCNSA-UHFFFAOYSA-N

Canonical SMILES

COCCNS(=O)(=O)C1=CC=C(C=C1)C2=C(C=C(C=C2)OC)S(=O)(=O)NCCOC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.